2-deoxy-D-glucose

Overview

Description

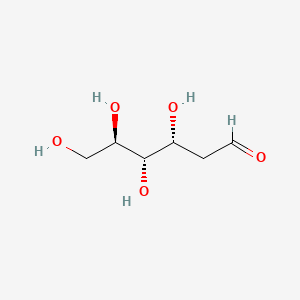

2-deoxy-D-glucose, specifically this compound, is a glucose molecule in which the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents it from undergoing further glycolysis, making it a potent inhibitor of glucose metabolism. Due to its structural similarity to glucose, deoxyglucose is taken up by glucose transporters in cells, but it cannot be fully metabolized, leading to its accumulation and subsequent inhibition of glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-deoxy-D-glucose can be synthesized through various methods:

From Glucal and its Derivatives: This method involves the use of glucal as a starting material, which undergoes a series of reactions including epoxidation and reduction to yield deoxyglucose.

Preparation from D-glucose: This involves the selective removal of the hydroxyl group at the second carbon of D-glucose through chemical reactions such as reduction and deoxygenation.

Ozonolysis of Tetrols: This method uses ozonolysis to cleave specific bonds in tetrols, leading to the formation of deoxyglucose.

Enzymatic Synthesis: Enzymes can be used to catalyze the conversion of glucose to deoxyglucose under specific conditions.

Industrial Production Methods: Industrial production of deoxyglucose typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although the absence of the hydroxyl group at the second carbon affects the reaction pathway.

Reduction: Reduction reactions can be used to further modify deoxyglucose, such as converting it to other derivatives.

Substitution: this compound can participate in substitution reactions where other functional groups replace the hydrogen at the second carbon.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield various carboxylic acids and aldehydes.

Reduction Products: Reduction can produce alcohols and other reduced forms of deoxyglucose.

Substitution Products: Substitution reactions can yield halogenated or other substituted derivatives of deoxyglucose.

Scientific Research Applications

Mechanism of Action

2-deoxy-D-glucose exerts its effects primarily by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to form deoxyglucose-6-phosphate, which cannot be further metabolized. This leads to the accumulation of deoxyglucose-6-phosphate and inhibition of glycolysis, resulting in decreased ATP production and cell growth . Additionally, deoxyglucose can inhibit N-glycosylation, causing endoplasmic reticulum stress and activation of the unfolded protein response pathway .

Comparison with Similar Compounds

2-deoxy-D-glucose is unique in its ability to inhibit glycolysis and its structural similarity to glucose. Similar compounds include:

Fluorodeoxyglucose: Used in PET imaging, where one of the hydrogens of deoxyglucose is replaced with fluorine-18.

Mannose: Structurally similar to deoxyglucose and can also inhibit N-glycosylation.

Galactose: Another glucose analog with different metabolic pathways and effects.

This compound stands out due to its specific inhibition of glycolysis and its applications in cancer therapy and imaging.

Biological Activity

2-Deoxy-D-glucose (2-DG) is a glucose analog that has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and virology. This compound inhibits glycolysis and has been explored as a therapeutic agent against various cancers and viral infections, including COVID-19. The following sections will detail the mechanisms of action, therapeutic applications, and research findings related to 2-DG.

2-DG functions primarily as a glycolysis inhibitor . Upon entering the cell, it is phosphorylated by hexokinase to form 2-DG-6-phosphate, which competes with glucose-6-phosphate, leading to the inhibition of several glycolytic enzymes. This disruption in glucose metabolism results in reduced ATP production, promoting cell death in highly glycolytic cancer cells.

Key Mechanisms:

- Inhibition of Glycolysis : 2-DG blocks the glycolytic pathway, leading to energy depletion in cells that rely heavily on this metabolic route for survival.

- Induction of Apoptosis : In cancer cells, 2-DG treatment has been associated with increased apoptosis through activation of caspase pathways and cleavage of poly(ADP-ribose) polymerase (PARP) .

- Interference with Glycosylation : 2-DG mimics mannose and disrupts N-linked glycosylation processes, causing endoplasmic reticulum (ER) stress and enhancing oxidative stress within cells .

Cancer Treatment

Numerous studies have demonstrated the efficacy of 2-DG in inhibiting cancer cell growth across various types:

- Breast Cancer : Treatment with 2-DG resulted in significant dose-dependent inhibition of cell growth and increased apoptosis in human breast cancer cell lines (e.g., MCF-7, SkBr3) .

| Cell Line | 4 mM 2-DG Effect | 8 mM 2-DG Effect |

|---|---|---|

| MDA/MB468 | ~30% inhibition | Complete inhibition |

| SkBr3 | Complete inhibition | N/A |

- Glioblastoma Multiforme (GBM) : 2-DG has shown potential in targeting GBM cells by inhibiting glycolysis, thus reducing tumor viability .

COVID-19 Treatment

In the context of viral infections, particularly COVID-19, 2-DG has been investigated for its ability to inhibit viral replication by disrupting the glycolytic pathway necessary for viral energy production:

- Clinical Trials : A Phase I trial indicated that patients treated with 2-DG showed symptomatic improvement and reduced need for supplemental oxygen compared to standard care .

| Outcome Measure | 2-DG Arm (%) | Standard Care Arm (%) |

|---|---|---|

| Symptomatic improvement | 42 | 31 |

| RT-PCR negative conversion | Higher | N/A |

Case Studies

- Breast Cancer Cell Lines : In a series of experiments involving multiple breast cancer cell lines treated with varying concentrations of 2-DG, it was observed that higher concentrations led to increased apoptosis and decreased clonogenic survival .

- Combination Therapies : Research has indicated that combining 2-DG with other chemotherapeutic agents (e.g., docetaxel) enhances its efficacy against solid tumors .

- Polycystic Kidney Disease : Studies have suggested that low doses of 2-DG can slow the progression of autosomal dominant polycystic kidney disease (ADPKD), indicating its potential beyond oncology .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-DG:

- Antiviral Properties : The compound's ability to inhibit both glycolysis and glycosylation processes makes it a candidate for antiviral therapies .

- Metabolic Stress Induction : By depleting cellular energy reserves, 2-DG induces metabolic stress that can downregulate immune responses, potentially affecting treatment outcomes in viral infections .

Properties

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037648 | |

| Record name | Deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | 2-deoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Solid tumors have hypoxic areas with slow growing cells that are resistant to chemotherapy, which attacks rapidly dividing cells. In the hypoxic area of the tumor, the cells rely on anaerobic glycolysis to produce energy in the form of ATP while non-tumor cells can rely on additional pathways such as fatty acid and amino acid metabolism to produce ATP. 2-deoxyglucose is an inhibitor of glycolysis because as a modified glucose molecule (it has a hydrogen at the carbon 2 position instead of a hydroxyl group), it is unable to complete the glycolysis process, and as such will hinder the survival of slow growing cancer cells. Regarding 2-deoxyglucose's antiviral activity, it prevents the glycosylation of specific proteins and lipids as well as prevents proper penetration of the virus into the target cells. In temporal lobe epilepsy, 2-deoxyglucose represses the overactive brain-derived neurotrophic factor (BDNF) promoter and prevents the increased expression of BDNF protein and TrkB receptor (BDNF's receptor) that is observed in epileptic patients. | |

| Record name | 2-deoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154-17-6, 61-58-5 | |

| Record name | 2-Deoxyglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-arabino-Hexopyranose, 2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-deoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-arabino-Hexose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXYGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G2MP84A8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-DEOXY-D-GLUCOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Deoxyglucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147°C (296.6°F) | |

| Record name | 2-deoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.